molecular formula C10H14ClNO2 B1357794 6-Methoxychroman-4-amine hydrochloride CAS No. 67858-19-9

6-Methoxychroman-4-amine hydrochloride

Cat. No.: B1357794
CAS No.: 67858-19-9
M. Wt: 215.67 g/mol
InChI Key: UOSQHESJUHEMLZ-UHFFFAOYSA-N
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Description

6-Methoxychroman-4-amine hydrochloride is a chemical compound with the molecular formula C10H14ClNO2. It is a derivative of chroman, a bicyclic organic compound, and is characterized by the presence of a methoxy group at the 6th position and an amine group at the 4th position of the chroman ring system.

Preparation Methods

The synthesis of 6-Methoxychroman-4-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 6-Methoxy-4-chromanone as the starting material.

    Reduction: The carbonyl group of 6-Methoxy-4-chromanone is reduced to form 6-Methoxychroman-4-ol.

    Amination: The hydroxyl group is then converted to an amine group through an amination reaction, resulting in 6-Methoxychroman-4-amine.

    Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form this compound.

Chemical Reactions Analysis

6-Methoxychroman-4-amine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

6-Methoxychroman-4-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals .

Mechanism of Action

The mechanism of action of 6-Methoxychroman-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating neurotransmitter systems in the brain, particularly those involving serotonin and norepinephrine. This modulation can lead to changes in neuronal activity and has potential implications for the treatment of neurological disorders .

Comparison with Similar Compounds

6-Methoxychroman-4-amine hydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

6-methoxy-3,4-dihydro-2H-chromen-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-12-7-2-3-10-8(6-7)9(11)4-5-13-10;/h2-3,6,9H,4-5,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOSQHESJUHEMLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OCCC2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10604917
Record name 6-Methoxy-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10604917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67858-19-9
Record name 6-Methoxy-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10604917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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